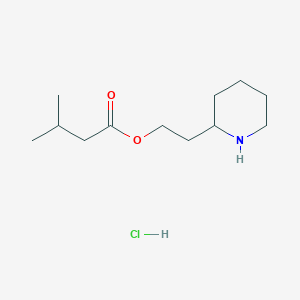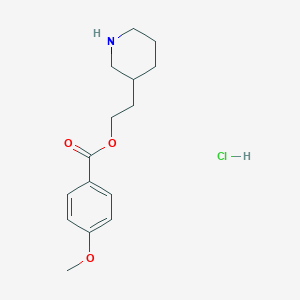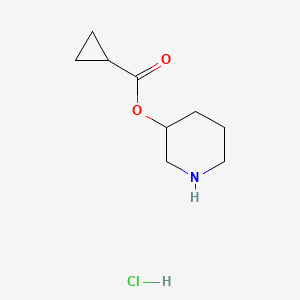
3-メチルブタン酸2-(2-ピペリジニル)エチル塩酸塩
概要
説明
2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C12H24ClNO2 and a molecular weight of 249.78 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
科学的研究の応用
2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride typically involves the esterification of 3-methylbutanoic acid with 2-(2-piperidinyl)ethanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反応の分析
Types of Reactions
2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
作用機序
The mechanism of action of 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(2-Piperidinyl)ethyl acetate hydrochloride
- 2-(2-Piperidinyl)ethyl propanoate hydrochloride
- 2-(2-Piperidinyl)ethyl butanoate hydrochloride
Uniqueness
2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the 3-methylbutanoate moiety can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other similar piperidine derivatives .
特性
IUPAC Name |
2-piperidin-2-ylethyl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-10(2)9-12(14)15-8-6-11-5-3-4-7-13-11;/h10-11,13H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMIUFWBVAISRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)


![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)





![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)
